molecular formula C2H8ClNO B13418650 Ethanolamine-15N Hydrochloride

Ethanolamine-15N Hydrochloride

Cat. No.: B13418650
M. Wt: 98.54 g/mol
InChI Key: PMUNIMVZCACZBB-FJUFCODESA-N
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Description

Ethanolamine-15N Hydrochloride is a labeled compound where the nitrogen atom is replaced with the isotope nitrogen-15. This compound is a derivative of ethanolamine, which is a colorless, viscous liquid with an ammonia-like odor. Ethanolamine is widely distributed in biological tissues and is a component of lecithin. It is used as a surfactant, fluorimetric reagent, and to remove carbon dioxide and hydrogen sulfide from natural gas and other gases .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanolamine-15N Hydrochloride can be synthesized by reacting ethanolamine with hydrochloric acid. The process involves the addition reaction of ammonium chloride with ethylene oxide, followed by the isolation of monoethanolamine hydrochloride through differences in physical properties. The reaction temperature is controlled to prevent the gasification of ethylene oxide, and the reaction is carried out at around 100°C .

Industrial Production Methods

In industrial settings, ethanolamine hydrochloride is typically produced by reacting ethanolamine with concentrated hydrochloric acid. The reaction mixture is then dehydrated under reduced pressure to obtain the hydrochloride salt. This method ensures high purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions

Ethanolamine-15N Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Acetic anhydride, acyl chlorides.

Major Products

The major products formed from these reactions include:

Scientific Research Applications

Ethanolamine-15N Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Ethanolamine-15N Hydrochloride exerts its effects through various molecular pathways. It acts as a buffering agent, maintaining a stable pH environment crucial for enzymatic reactions and protein solubilization. In biological systems, it is involved in the formation of cellular membranes and acts as a molecular building block for life. It also interacts with carbon dioxide to form carbamate salts, which can be reverted back to ethanolamine and carbon dioxide upon heating .

Comparison with Similar Compounds

Ethanolamine-15N Hydrochloride can be compared with other similar compounds such as:

This compound is unique due to the presence of the nitrogen-15 isotope, which makes it valuable for research applications involving isotopic labeling and tracing.

Properties

Molecular Formula

C2H8ClNO

Molecular Weight

98.54 g/mol

IUPAC Name

2-(15N)azanylethanol;hydrochloride

InChI

InChI=1S/C2H7NO.ClH/c3-1-2-4;/h4H,1-3H2;1H/i3+1;

InChI Key

PMUNIMVZCACZBB-FJUFCODESA-N

Isomeric SMILES

C(CO)[15NH2].Cl

Canonical SMILES

C(CO)N.Cl

Origin of Product

United States

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